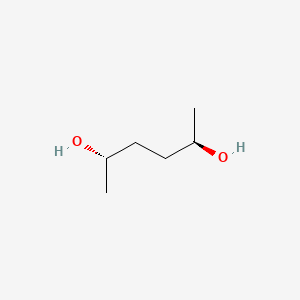
(2~{S},5~{R})-hexane-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2~{S},5~{R})-Hexane-2,5-diol is a chiral diol with two hydroxyl groups located at the second and fifth positions of a hexane chain. This compound is of significant interest in organic synthesis and various industrial applications due to its unique stereochemistry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2~{S},5~{R})-hexane-2,5-diol typically involves stereoselective reduction of corresponding diketones or diesters. One common method is the reduction of (2~{S},5~{R})-hexane-2,5-dione using sodium borohydride (NaBH4) in methanol at room temperature. The reaction proceeds with high stereoselectivity, yielding the desired diol in good yield.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of hexane-2,5-dione using a chiral catalyst to ensure the correct stereochemistry. This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2~{S},5~{R})-Hexane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form hexane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Hexane-2,5-dione or hexane-2,5-dicarboxylic acid.
Reduction: Hexane.
Substitution: 2,5-dihalohexane.
Scientific Research Applications
(2~{S},5~{R})-Hexane-2,5-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2~{S},5~{R})-hexane-2,5-diol exerts its effects depends on its application. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to induce enantioselectivity in reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
- (2~{R},5~{S})-Hexane-2,5-diol
- (2~{S},5~{S})-Hexane-2,5-diol
- (2~{R},5~{R})-Hexane-2,5-diol
Comparison: (2~{S},5~{R})-Hexane-2,5-diol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its diastereomers and enantiomers, it may exhibit different physical properties, such as melting point and solubility, and different biological activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H14O2 |
|---|---|
Molecular Weight |
118.17 g/mol |
IUPAC Name |
(2R,5S)-hexane-2,5-diol |
InChI |
InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
OHMBHFSEKCCCBW-OLQVQODUSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C)O)O |
Canonical SMILES |
CC(CCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


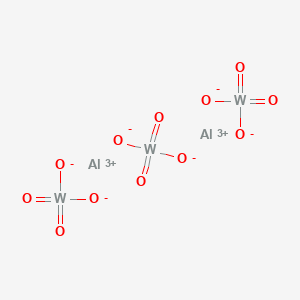
![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)

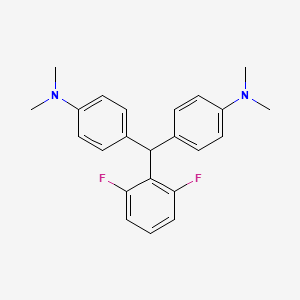
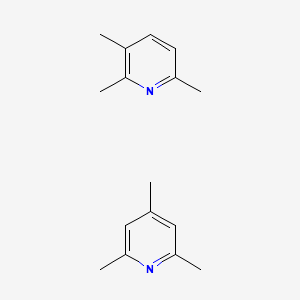
![7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B13821614.png)
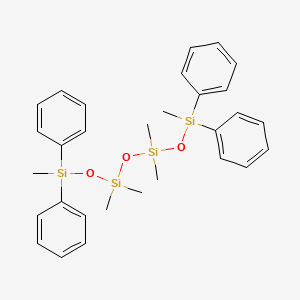
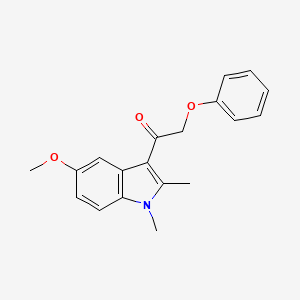
![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
![Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-](/img/structure/B13821641.png)
![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
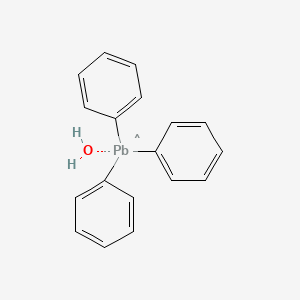
![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
